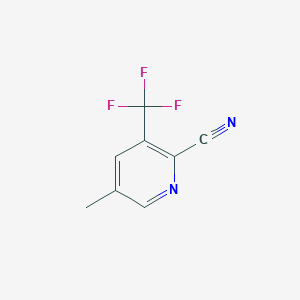
5-Methyl-3-(trifluoromethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C8H5F3N2. It is a derivative of picolinonitrile, characterized by the presence of a methyl group at the 5-position and a trifluoromethyl group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(trifluoromethyl)picolinonitrile typically involves the functionalization of the picolinonitrile core. One common method includes the lithiation of the 5-position followed by trapping with electrophiles . This process requires careful control of reaction conditions to avoid precipitation and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methodologies but optimized for bulk manufacturing. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(trifluoromethyl)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
5-Methyl-3-(trifluoromethyl)picolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Methyl-3-(trifluoromethyl)picolinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)picolinonitrile
- 5-Amino-3-(trifluoromethyl)picolinonitrile
- 3,5-Bis(trifluoromethyl)picolinonitrile
Uniqueness
5-Methyl-3-(trifluoromethyl)picolinonitrile is unique due to the presence of both a methyl and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry for creating complex molecules with specific functionalities .
Properties
Molecular Formula |
C8H5F3N2 |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
5-methyl-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5F3N2/c1-5-2-6(8(9,10)11)7(3-12)13-4-5/h2,4H,1H3 |
InChI Key |
QFQWQTOADSCNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


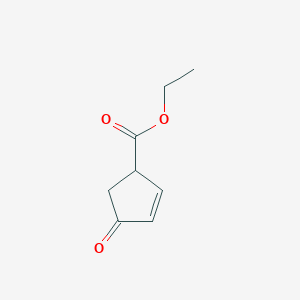
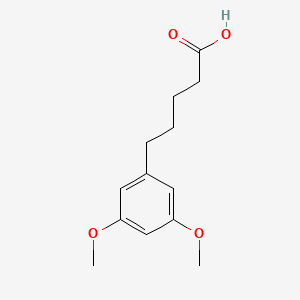
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine](/img/structure/B13659845.png)
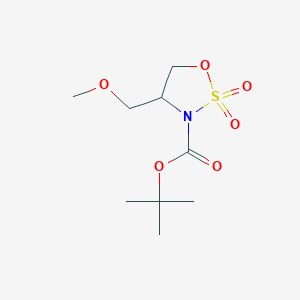
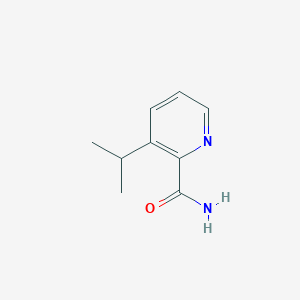


![5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13659870.png)
![[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate](/img/structure/B13659889.png)
![7-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659901.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13659904.png)
![8-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13659920.png)
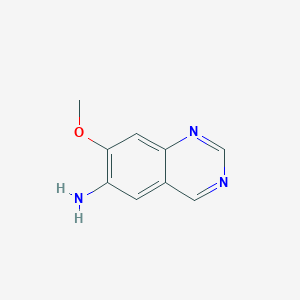
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
